molecular formula C14H18N4O B8108083 6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine

6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine

Cat. No.: B8108083
M. Wt: 258.32 g/mol
InChI Key: MLLWBXZUICHFIT-UHFFFAOYSA-N
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Description

6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,4]diazepines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a pyridine ring fused to an imidazo[1,2-a][1,4]diazepine core, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a pyridine derivative with an imidazo[1,2-a][1,4]diazepine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or rhodium to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, pain management, and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as a positive allosteric modulator, enhancing the activity of receptors like GABA_A, which play a crucial role in inhibitory neurotransmission . This modulation can lead to various pharmacological effects, including anxiolytic, anticonvulsant, and analgesic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine is unique due to its specific substitution pattern and the presence of a pyridine ring, which may confer distinct pharmacological properties compared to other imidazo[1,2-a][1,4]diazepine derivatives.

Properties

IUPAC Name

6-(pyridin-3-ylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-12(6-15-3-1)10-19-11-13-7-16-8-14-17-4-5-18(14)9-13/h1-6,13,16H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLWBXZUICHFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C=CN=C2CN1)COCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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